rac Fenfluramine-d5 Hydrochloride is a deuterated derivative of fenfluramine hydrochloride, which is a member of the phenethylamine class. This compound is primarily utilized as a reference standard in pharmaceutical research and development, particularly in studies involving the pharmacokinetics and pharmacodynamics of compounds related to serotonin receptors. The deuterium labeling (d5) allows for enhanced tracking and differentiation from non-labeled compounds in analytical applications, making it valuable in various scientific investigations .
The compound has a chemical formula of and a molecular weight of 272.75 g/mol. It is classified as a stable isotope-labeled analytical standard and falls under categories such as additional pharmaceutical toxicology reference materials and stable isotopes . The International Chemical Identifier (CAS Number) for rac Fenfluramine-d5 Hydrochloride is 1216927-29-5, distinguishing it from its non-deuterated counterpart .
The synthesis of rac Fenfluramine-d5 Hydrochloride involves the incorporation of deuterium atoms into the fenfluramine molecule. A common synthetic route includes the following steps:
In industrial settings, bulk deuteration techniques are employed to scale up production while maintaining the integrity of the compound.
rac Fenfluramine-d5 Hydrochloride can participate in several chemical reactions, including:
These reactions are significant for understanding the compound's reactivity and potential transformations in biological systems.
rac Fenfluramine-d5 Hydrochloride acts primarily as an agonist at several serotonin receptors, including:
The interaction with these receptors influences various biochemical pathways that regulate excitatory and inhibitory neural networks. Specifically, it modulates serotonin levels and impacts GABA neurotransmission, noradrenergic neurotransmission, and endocrine functions related to neuroactive steroids like progesterone derivatives .
The pharmacokinetic profile of rac Fenfluramine-d5 Hydrochloride mirrors that of its parent compound, fenfluramine, which exhibits a steady-state time to maximum concentration (Tmax) of approximately four to five hours and an absolute bioavailability ranging from 68% to 74%.
Key physical properties include:
The chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions due to its reactive functional groups.
rac Fenfluramine-d5 Hydrochloride serves primarily as a reference standard in pharmaceutical research, particularly in studies focusing on:
Its role as a stable isotope-labeled compound enhances the accuracy of analytical methods used in drug development and toxicology studies .
The synthesis of rac-Fenfluramine-d5 Hydrochloride (N-(1,1,2,2,2-pentadeuterioethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride) follows a specialized adaptation of established fenfluramine pathways with deuterium incorporation at the N-ethyl group. The primary synthetic route involves a reductive amination strategy using 1-[3-(trifluoromethyl)phenyl]propan-2-one (3-trifluoromethylphenylacetone) as the key ketone precursor. This ketone undergoes condensation with ethylamine-d5 (CD3CD2NH2) to form a deuterated Schiff base intermediate, which is subsequently reduced to yield the deuterated amine free base [4] [1].
The reduction step employs sodium cyanoborohydride (NaBH3CN) in methanol or ethanol under controlled pH conditions (typically maintained between pH 6-7 using acetic acid) to selectively reduce the imine bond while preserving the ketone functionality and deuterium labels. This method circumvents the need for lithium aluminum hydride (LiAlH4), which was historically problematic due to its pyrophoric nature and potential for introducing metallic impurities difficult to remove during pharmaceutical purification [1] [4]. A critical impurity of concern in traditional fenfluramine synthesis is the primary amine derivative (formed via incomplete ethylation or imine reduction), which shares similar physicochemical properties with fenfluramine and necessitates rigorous purification. The deuterated route inherently minimizes this impurity due to the stoichiometric use of ethylamine-d5 [1].
The final step involves hydrochloride salt formation by treating the free base with anhydrous hydrogen chloride (HCl) gas in anhydrous ethyl acetate or diethyl ether, yielding the crystalline rac-Fenfluramine-d5 Hydrochloride with a molecular weight of 272.749 g/mol (C12D5H11F3N·HCl) [2] [5].
Table 1: Key Reagents in Synthetic Routes for rac-Fenfluramine-d5 HCl
Synthetic Stage | Core Reagent | Function | Deuterated Version |
---|---|---|---|
Ketone Precursor | 1-[3-(Trifluoromethyl)phenyl]propan-2-one | Carbonyl substrate for amination | Identical (non-deuterated) |
Amine Source | Ethylamine | Alkylamine donor | Ethylamine-d5 (CD₃CD₂NH₂) |
Reducing Agent | Sodium cyanoborohydride | Imine bond reduction | Identical |
Salt Forming Agent | Hydrogen chloride (HCl) | Salt crystallization | Identical |
Deuterium incorporation in rac-Fenfluramine-d5 Hydrochloride is strategically localized at the N-ethyl group (–CD2CD3), achieving >98 atom % deuterium enrichment as confirmed by mass spectrometry (Accurate Mass: 272.132) and 2H-NMR spectroscopy [5] [3]. This high isotopic purity is essential for minimizing protium contamination that could compromise tracer studies in mass spectrometry-based analytical applications.
The labeling employs a precursor-based approach where ethylamine-d5 (CD3CD2NH2) is synthesized prior to its use in reductive amination. Alternative pathways, such as catalytic H-D exchange on pre-formed fenfluramine using deuterium oxide (D2O) and metal catalysts (e.g., Pt/C or Pd/C), are avoided due to poor regioselectivity and potential deuterium scrambling at metabolically labile sites like the benzylic position [2].
Key challenges in deuterium labeling include:
Table 2: Isotopic Purity Specifications of rac-Fenfluramine-d5 HCl
Parameter | Specification | Analytical Method | Source |
---|---|---|---|
Deuterium Enrichment | ≥98 atom % D | Mass Spectrometry | [5] |
Chemical Purity | >95% (HPLC) | Reverse-Phase HPLC | [2] [3] |
Labelled Position | N-Ethyl group (–CD₂CD₃) | ²H-NMR / FT-IR | [5] |
Molecular Formula | C₁₂D₅H₁₁F₃N·HCl | Elemental Analysis | [2] |
The synthesis of rac-Fenfluramine-d5 Hydrochloride exhibits significant divergence in methodology, impurity control, and scalability between laboratory and industrial settings, driven by cost, safety, and regulatory constraints.
Laboratory-Scale Synthesis (Milligram to Gram):
Industrial-Scale Synthesis (Kilogram to Ton):
A critical industrial adaptation involves the synthesis of ethylamine-d5 in situ from deuterated acetaldehyde and ammonia over heterogeneous catalysts, reducing dependency on expensive pre-synthesized deuterated ethylamine [1].
The hydrochloride salt formation of rac-Fenfluramine-d5 is a critical purification and stabilization step, directly impacting crystallinity, hygroscopicity, and long-term storage stability. Optimization focuses on solvent selection, stoichiometry, and crystallization kinetics.
Solvent Systems:
Stoichiometric Control:
Crystallization Dynamics:
Table 3: Hydrochloride Salt Crystallization Methods & Outcomes
Crystallization Method | Solvent System | Purity Outcome | Advantages/Limitations |
---|---|---|---|
Cooling Crystallization | Ethyl Acetate/Diethyl Ether | >99.5% | High purity; Slow process (24–48h) |
Antisolvent Precipitation | MTBE/Heptane | >99.0% | Rapid; Scalable; Requires solvent recovery |
Vapor Diffusion | Ethanol (sat. HCl gas) | >98.5% | Gentle; Low yield; Lab-scale only |
rac-Fenfluramine-d5 Hydrochloride is isolated as a white crystalline solid with characteristic FT-IR bands at 2450 cm−1 (amine HCl stretch) and 1120 cm−1 (C–D bending), confirming successful salt formation and deuterium retention [5].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9